REACTION_CXSMILES
|
[OH:1][C:2]1[C:3]([O:14][CH3:15])=[CH:4][C:5]([N+:11]([O-:13])=[O:12])=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].[CH3:16]C1CCCO1.C(Cl)(=O)C(Cl)=O.CO>C([O-])([O-])=O.[Na+].[Na+]>[OH:1][C:2]1[C:3]([O:14][CH3:15])=[CH:4][C:5]([N+:11]([O-:13])=[O:12])=[C:6]([CH:10]=1)[C:7]([O:9][CH3:16])=[O:8] |f:4.5.6|
|
Name
|
|
Quantity
|
31.9 g
|
Type
|
reactant
|
Smiles
|
OC=1C(=CC(=C(C(=O)O)C1)[N+](=O)[O-])OC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CC1OCCC1
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
15 °C
|
Type
|
CUSTOM
|
Details
|
The solution is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is set to 20° C
|
Type
|
CUSTOM
|
Details
|
is below 25° C
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred for 1-2 hour at 20° C.
|
Duration
|
1.5 (± 0.5) h
|
Type
|
TEMPERATURE
|
Details
|
the reaction temperature is maintained below 25° C. during addition
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred for 2-4 hour at 20° C. until HPLC sample
|
Duration
|
3 (± 1) h
|
Type
|
CUSTOM
|
Details
|
Layers are separated
|
Type
|
DISTILLATION
|
Details
|
The upper organic layer is distilled under vacuum to minimum volume
|
Type
|
STIRRING
|
Details
|
The dark brown residue is stirred in 100 mL
|
Type
|
ADDITION
|
Details
|
mixed solvent of toluene/hexane (v/v, 2:1)
|
Type
|
CUSTOM
|
Details
|
to give a suspension
|
Type
|
FILTRATION
|
Details
|
The slurry is filtered
|
Type
|
CUSTOM
|
Details
|
The solid is dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C(=CC(=C(C(=O)OC)C1)[N+](=O)[O-])OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31.3 g | |
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |